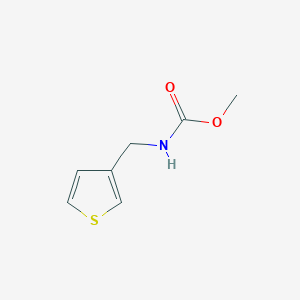
Methyl (thiophen-3-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (thiophen-3-ylmethyl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a carbamate group via a methyl bridge. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (thiophen-3-ylmethyl)carbamate can be achieved through various methods. One common approach involves the reaction of thiophen-3-ylmethanol with methyl isocyanate under mild conditions. This reaction typically requires a catalyst such as dibutyltin dilaurate to proceed efficiently . Another method involves the use of carbamoyl chlorides, which react with thiophen-3-ylmethanol in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (thiophen-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiophen-3-ylmethylamine.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Methyl (thiophen-3-ylmethyl)carbamate has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl (thiophen-3-ylmethyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate: Another thiophene derivative with similar biological activities.
Thiophene-3-carboxylate: Shares structural similarities but differs in the position of the functional group.
Methyl carbamate: Lacks the thiophene ring but shares the carbamate functional group.
Uniqueness
Methyl (thiophen-3-ylmethyl)carbamate is unique due to the presence of both the thiophene ring and the carbamate group, which confer distinct chemical and biological properties. The thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics, while the carbamate group contributes to its biological activity as an enzyme inhibitor .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl N-(thiophen-3-ylmethyl)carbamate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)8-4-6-2-3-11-5-6/h2-3,5H,4H2,1H3,(H,8,9) |
InChI Key |
KYIQCZWCMHKBAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















